(PHE22)-BIG ENDOTHELIN-1 FRAGMENT (19-37) (HUMAN)
(PHE22)-BIG ENDOTHELIN-1 FRAGMENT (19-37) (HUMAN)
Brand Name:
Vulcanchem
CAS No.:
189064-07-1
VCID:
VC0068243
InChI:
InChI=1S/C104H152N26O26/c1-12-56(9)82(106)97(149)126-85(57(10)13-2)99(151)123-71(44-61-47-111-65-26-18-17-25-64(61)65)91(143)119-70(42-59-23-15-14-16-24-59)90(142)121-73(46-78(105)134)93(145)127-86(58(11)132)102(154)130-40-22-29-76(130)94(146)117-66(35-36-81(137)138)89(141)120-72(45-62-48-109-52-114-62)92(144)124-83(54(5)6)98(150)125-84(55(7)8)101(153)129-39-21-30-77(129)96(148)122-69(43-60-31-33-63(133)34-32-60)88(140)113-49-79(135)115-68(41-53(3)4)87(139)112-50-80(136)116-74(51-131)100(152)128-38-20-28-75(128)95(147)118-67(103(155)156)27-19-37-110-104(107)108/h14-18,23-26,31-34,47-48,52-58,66-77,82-86,111,131-133H,12-13,19-22,27-30,35-46,49-51,106H2,1-11H3,(H2,105,134)(H,109,114)(H,112,139)(H,113,140)(H,115,135)(H,116,136)(H,117,146)(H,118,147)(H,119,143)(H,120,141)(H,121,142)(H,122,148)(H,123,151)(H,124,144)(H,125,150)(H,126,149)(H,127,145)(H,137,138)(H,155,156)(H4,107,108,110)
SMILES:
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)O)N
Molecular Formula:
C104H152N26O26
Molecular Weight:
2182.516
(PHE22)-BIG ENDOTHELIN-1 FRAGMENT (19-37) (HUMAN)
CAS No.: 189064-07-1
Main Products
VCID: VC0068243
Molecular Formula: C104H152N26O26
Molecular Weight: 2182.516
CAS No. | 189064-07-1 |
---|---|
Product Name | (PHE22)-BIG ENDOTHELIN-1 FRAGMENT (19-37) (HUMAN) |
Molecular Formula | C104H152N26O26 |
Molecular Weight | 2182.516 |
IUPAC Name | 4-[[1-[2-[[4-amino-2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[2-[[1-[[2-[[1-[[2-[[1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C104H152N26O26/c1-12-56(9)82(106)97(149)126-85(57(10)13-2)99(151)123-71(44-61-47-111-65-26-18-17-25-64(61)65)91(143)119-70(42-59-23-15-14-16-24-59)90(142)121-73(46-78(105)134)93(145)127-86(58(11)132)102(154)130-40-22-29-76(130)94(146)117-66(35-36-81(137)138)89(141)120-72(45-62-48-109-52-114-62)92(144)124-83(54(5)6)98(150)125-84(55(7)8)101(153)129-39-21-30-77(129)96(148)122-69(43-60-31-33-63(133)34-32-60)88(140)113-49-79(135)115-68(41-53(3)4)87(139)112-50-80(136)116-74(51-131)100(152)128-38-20-28-75(128)95(147)118-67(103(155)156)27-19-37-110-104(107)108/h14-18,23-26,31-34,47-48,52-58,66-77,82-86,111,131-133H,12-13,19-22,27-30,35-46,49-51,106H2,1-11H3,(H2,105,134)(H,109,114)(H,112,139)(H,113,140)(H,115,135)(H,116,136)(H,117,146)(H,118,147)(H,119,143)(H,120,141)(H,121,142)(H,122,148)(H,123,151)(H,124,144)(H,125,150)(H,126,149)(H,127,145)(H,137,138)(H,155,156)(H4,107,108,110) |
Standard InChIKey | DYQYFACRYSPMMA-NFUQJUGASA-N |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)O)N |
PubChem Compound | 155887368 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume